molecular formula C7H6N2O5 B14760015 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid CAS No. 1844-49-1

6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid

Cat. No.: B14760015
CAS No.: 1844-49-1
M. Wt: 198.13 g/mol
InChI Key: PIPUTDMDOGFUPN-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 6-Methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.

    Substitution: 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate esters.

    Oxidation: 6-Carboxy-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.

Scientific Research Applications

6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-nitro-2-pyridinecarboxylic acid: Similar structure but lacks the oxo group.

    4-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.

    6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the nitro group.

Uniqueness

6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

1844-49-1

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c1-4-2-5(9(13)14)3-6(7(10)11)8(4)12/h2-3H,1H3,(H,10,11)

InChI Key

PIPUTDMDOGFUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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